(+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid
Overview
Description
(+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoic acid moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable compound for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the trifluoromethylcyclopropyl intermediate with a benzoic acid derivative through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid has garnered attention in various scientific fields due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the design of drugs with improved metabolic stability.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
(+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid can be compared with other trifluoromethylated compounds, such as:
4-(Trifluoromethyl)benzoic acid: Lacks the cyclopropyl ring, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)cyclopropyl)benzoic acid: Positional isomer with potentially different chemical and biological properties.
Trifluoromethylcyclopropane derivatives: A broader class of compounds with varying substituents and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group, cyclopropyl ring, and benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-1-3-7(4-2-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEFLVRUHWYHTO-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197744 | |
Record name | Benzoic acid, 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404192-14-8 | |
Record name | Benzoic acid, 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404192-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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